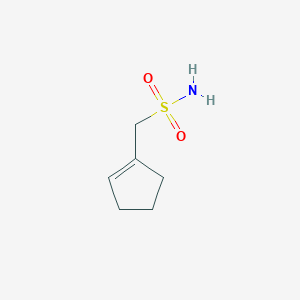

(Cyclopent-1-en-1-yl)methanesulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H11NO2S |

|---|---|

Molecular Weight |

161.22 g/mol |

IUPAC Name |

cyclopenten-1-ylmethanesulfonamide |

InChI |

InChI=1S/C6H11NO2S/c7-10(8,9)5-6-3-1-2-4-6/h3H,1-2,4-5H2,(H2,7,8,9) |

InChI Key |

ZNLRBYNROQYZBX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=C(C1)CS(=O)(=O)N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Cyclopent 1 En 1 Yl Methanesulfonamide and Its Derivatives

Established Synthetic Routes to Methanesulfonamide (B31651) and Sulfonamide Analogues

The formation of the sulfonamide functional group is a cornerstone of many synthetic endeavors in medicinal and materials chemistry. Various methods have been developed, ranging from classical approaches to modern catalytic systems, to efficiently construct the S-N bond.

The most traditional and widely employed method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. acs.orgrsc.orgnih.gov This reaction, often referred to as sulfonylation, typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct. rsc.orgnih.gov

Commonly used bases include pyridine and triethylamine. rsc.org While this method is highly effective, it necessitates the prior synthesis and handling of sulfonyl chlorides, which can be moisture-sensitive. nih.govacs.org The reactivity of the amine nucleophile can vary depending on the electronic and steric nature of its substituents, with primary amines generally being more reactive than secondary amines. rsc.org

Table 1: Examples of Bases Used in Sulfonylation of Amines with Sulfonyl Chlorides

| Base | Solvent | Typical Reaction Conditions | Reference |

| Pyridine | THF | 0-25 °C | rsc.org |

| Triethylamine | THF | Ice bath to room temperature | rsc.org |

| Sodium hydride | DMF/THF | Not specified | rsc.org |

An alternative to sulfonyl chlorides, strategies employing sulfinate salts have gained prominence. Primary sulfonamides can be prepared from sulfinate salts by reaction with an electrophilic nitrogen source. nih.govrsc.org However, some of these nitrogen sources can be explosive, posing a safety risk. nih.govrsc.org A metal-free approach involves the molecular iodine-mediated coupling of various amines with sodium sulfinates at room temperature. nih.gov This method is applicable to a wide range of primary and secondary amines, including aromatic, aliphatic, acyclic, and cyclic amines. nih.gov

Another effective method for the selective synthesis of sulfonamides from sodium sulfinates and amines has been developed, offering mild reaction conditions and a broad substrate scope. acs.org

Table 2: Reagents for Sulfonamide Synthesis from Sulfinate Salts

| Reagent/Catalyst | Method | Advantages | Reference |

| Electrophilic Nitrogen Sources (e.g., MSH, HOSA) | Reaction with sulfinate salts | Alternative to sulfonyl chlorides | nih.govrsc.org |

| Molecular Iodine | Metal-free coupling with amines | Mild conditions, broad scope | nih.gov |

| Not specified | Selective synthesis with amines | Mild conditions, high efficiency | acs.org |

To overcome the limitations of traditional methods, both metal-catalyzed and metal-free approaches for sulfonamide synthesis have been developed.

Metal-catalyzed Approaches: A facile and efficient indium-catalyzed sulfonylation of amines allows for the synthesis of a wide range of sulfonamides in excellent yields under mild, base-free conditions. ecnu.edu.cn This method is notable for its use of air-stable and non-toxic indium metal, which can be recycled. ecnu.edu.cn Palladium-catalyzed methods have also been described for the preparation of sulfonamides under mild conditions. rsc.org

Metal-free Approaches: A convergent single-step synthesis of sulfonamides directly from (hetero)arenes, SO2, and amines can be achieved through electrochemical C-H activation. nih.govacs.org This method avoids the need for pre-functionalized aromatic compounds. nih.govacs.org Another metal-free strategy involves a direct three-component reaction of sodium metabisulfite, sodium azide, and an aryldiazonium salt. nih.govresearchgate.net Additionally, a simple and novel approach for the synthesis of sulfonamides from N-hydroxy sulfonamides has been developed using an iodine-tert-butyl hydroperoxide (TBHP) system. acs.org

Table 3: Comparison of Metal-catalyzed and Metal-free Sulfonamide Synthesis

| Approach | Catalyst/Reagent | Key Features | Reference |

| Metal-catalyzed | Indium | Mild, base-free, recyclable catalyst | ecnu.edu.cn |

| Metal-catalyzed | Palladium | Mild reaction conditions | rsc.org |

| Metal-free | Electrochemical | Direct C-H activation, no pre-functionalization | nih.govacs.org |

| Metal-free | I2/TBHP | Oxidative cleavage of S-N bond | acs.org |

| Metal-free | Na2S2O5, NaN3, ArN2+ | Three-component reaction | nih.govresearchgate.net |

Approaches for the Introduction of the Cyclopentene (B43876) Moiety

The synthesis of the cyclopentene ring, particularly with specific functionalization, is a critical aspect of constructing the target molecule. Various methodologies can be employed to achieve this, with considerations for stereochemistry and regiochemistry being paramount.

A variety of synthetic methods are available for the construction of functionalized cyclopentene derivatives. The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a powerful tool for this purpose. ecnu.edu.cngifu-u.ac.jpacs.org This reaction can be applied to protected aminocyclopentenes to afford functionalized cyclopentenes in high yields and stereoselectivities. ecnu.edu.cngifu-u.ac.jp

Domino reactions, where a sequence of reactions occurs in a single pot, offer an efficient route to complex cyclopentene structures. nih.govmdpi.comchim.it For instance, a rhodium-catalyzed reaction of vinyldiazoacetates with (E)-1,3-disubstituted 2-butenols can generate cyclopentanes with four new stereogenic centers with high stereoselectivity. nih.gov Another example is the one-step transformation of 5′-deoxy-5′-heteroarylsulfonylnucleosides into cyclopentene derivatives. mdpi.comchim.it

Multicomponent reactions also provide a streamlined approach to diversely functionalized cyclopentenes under mild and metal-free conditions. rsc.org

Table 4: Methodologies for Cyclopentene Synthesis

| Methodology | Key Features | Example Application | Reference |

| Mizoroki-Heck Reaction | Pd-catalyzed C-C bond formation | Alkenylations and arylations of protected aminocyclopentenes | ecnu.edu.cngifu-u.ac.jp |

| Domino Reaction | One-pot multi-step synthesis | Rh-catalyzed reaction of vinyldiazoacetates | nih.gov |

| Domino Reaction | One-step transformation | From 5′-deoxy-5′-heteroarylsulfonylnucleosides | mdpi.comchim.it |

| Multicomponent Reaction | Efficient synthesis of diverse derivatives | Reaction of 1,2-allenic ketones | rsc.org |

Control over stereochemistry and regiochemistry is crucial in the synthesis of complex molecules. In the context of cyclopentene synthesis, several strategies can be employed to achieve the desired selectivity.

The Mizoroki-Heck reaction can be rendered highly stereoselective through substrate control. ecnu.edu.cn Density Functional Theory (DFT) calculations have shown that the selectivity is governed by the conformation of the cyclopentene ring. ecnu.edu.cn The use of chiral ligands for the palladium catalyst can also induce enantioselectivity.

Domino reactions can also proceed with high stereoselectivity. The rhodium-catalyzed domino sequence mentioned earlier yields cyclopentanes with excellent diastereo- and enantioselectivity. nih.gov Similarly, the domino reaction of 5′-deoxy-5′-heteroarylsulfonylnucleosides can produce cis,cis-trisubstituted cyclopentene derivatives as a single stereoisomer. chim.it The asymmetric synthesis of compounds with a cyclopentan[c]pyran core, relevant to iridoid natural products, has been achieved through a one-pot tandem domino reaction that creates five new stereocenters with complete stereocontrol.

Table 5: Stereoselective and Regioselective Control in Cyclopentene Synthesis

| Method | Basis of Selectivity | Outcome | Reference |

| Mizoroki-Heck Reaction | Substrate conformation | High diastereoselectivity | ecnu.edu.cn |

| Mizoroki-Heck Reaction | Chiral ligands | Enantioselectivity | |

| Domino Reaction | Chiral catalyst | High diastereo- and enantioselectivity | nih.gov |

| Domino Reaction | Substrate control | Single stereoisomer (cis,cis-trisubstituted) | chim.it |

| Tandem Domino Reaction | Chiral lithium amide | Complete stereocontrol of five new stereocenters |

In-Depth Analysis of Synthetic and Derivatization Strategies for (Cyclopent-1-en-1-yl)methanesulfonamide

Following a comprehensive review of available scientific literature, it has been determined that there is no specific published research detailing the synthesis, derivatization, or structural modification of the exact chemical compound "this compound." The provided article outline focuses on highly specific synthetic and derivatization methodologies for this particular molecule. However, searches for direct, convergent, one-pot, or multi-component reaction strategies, as well as specific coupling reactions for its formation, have not yielded any results.

Similarly, literature describing the functionalization of the cyclopentene ring, modifications at the sulfonamide nitrogen, or side-chain elaboration techniques specifically for the this compound core is not present in the public domain.

While a vast body of research exists on the synthesis and modification of analogous structures—such as vinyl sulfonamides, cyclic sulfonamides, and functionalized cyclopentenes—applying these general methodologies to the specific, un-researched target compound would be speculative and would not adhere to the principles of scientific accuracy. The instructions for this article strictly prohibit the introduction of information outside the explicit scope of the requested topics.

Therefore, it is not possible to generate a scientifically accurate and thorough article based on the provided outline due to the absence of specific research data for "this compound." The creation of content for the requested sections and subsections would require fabrication of experimental details, reaction conditions, and research findings, which falls outside the scope of factual reporting.

Advanced Spectroscopic and Structural Characterization of Cyclopent 1 En 1 Yl Methanesulfonamide and Analogues

Vibrational Spectroscopy Applications for Structural Elucidation (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides critical information about the functional groups and bonding within a molecule. For (Cyclopent-1-en-1-yl)methanesulfonamide, these methods are instrumental in confirming the presence of its key structural features.

The sulfonamide group (–SO₂NH–) is characterized by distinct vibrational modes. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly strong and appear in well-defined regions of the infrared spectrum. rsc.org For analogous sulfonamides, these bands are typically observed in the ranges of 1320–1310 cm⁻¹ for the asymmetric stretch and 1155–1143 cm⁻¹ for the symmetric stretch. rsc.org The S–N stretching vibration is generally found at lower wavenumbers, typically in the 914–895 cm⁻¹ region. rsc.org The N-H stretching vibration of the sulfonamide group gives rise to a band in the region of 3300-3200 cm⁻¹. ripublication.comresearchgate.net

The cyclopentene (B43876) ring contributes several characteristic bands. The C=C stretching vibration of the double bond is expected to produce a peak around 1650-1610 cm⁻¹. The vinylic C-H stretching vibrations occur above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the CH₂ groups in the ring appear just below 3000 cm⁻¹.

In FT-Raman spectroscopy, the S=O and C=C stretching vibrations are also readily observed. Raman spectroscopy is particularly useful for analyzing the sulfur-containing functional group and the carbon-carbon double bond, often providing complementary information to FT-IR. nih.govnih.gov For instance, the S-O₂ symmetric stretch often gives a strong, sharp band in the Raman spectrum.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) (FT-IR) | Predicted Wavenumber (cm⁻¹) (FT-Raman) |

|---|---|---|---|

| N-H (Sulfonamide) | Stretching | 3300 - 3200 | Weak |

| C-H (Vinylic) | Stretching | ~3050 | Moderate |

| C-H (Aliphatic) | Stretching | 2960 - 2850 | Strong |

| C=C (Cyclopentene) | Stretching | 1650 - 1610 | Moderate to Strong |

| S=O (Sulfonamide) | Asymmetric Stretching | 1320 - 1310 | Weak |

| S=O (Sulfonamide) | Symmetric Stretching | 1155 - 1143 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.

In the ¹H NMR spectrum of this compound, the proton of the sulfonamide (–SO₂NH–) group is expected to appear as a singlet at a downfield chemical shift, typically in the range of 8.78 to 10.15 ppm for related sulfonamide structures. rsc.orgresearchgate.net The exact position can be influenced by solvent and concentration due to hydrogen bonding. The vinylic proton on the cyclopentene ring would likely appear as a multiplet in the region of 5.5-6.5 ppm. The allylic protons and the other methylene (B1212753) protons of the cyclopentene ring would resonate further upfield, typically between 2.0 and 3.0 ppm. The methyl group attached to the sulfur atom would produce a singlet at approximately 2.5-3.0 ppm.

The ¹³C NMR spectrum provides complementary information. The two sp² hybridized carbons of the cyclopentene double bond are expected to have chemical shifts in the range of 120-140 ppm. The reactivity and electronic environment of vinyl sulfonamides can be correlated with the ¹³C NMR shifts of the terminal vinyl carbon. nih.gov The aliphatic sp³ carbons of the cyclopentene ring would appear further upfield. The methyl carbon would have a characteristic chemical shift in the aliphatic region. For related sulfonamides, aromatic carbons attached to the sulfur atom show signals between 111 and 160 ppm. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| -SO₂NH - | 8.8 - 10.2 | - |

| C =C H- (Cyclopentene) | 5.5 - 6.5 | 130 - 145 |

| -C =CH- (Cyclopentene) | - | 120 - 135 |

| -CH ₂- (Cyclopentene) | 2.0 - 3.0 | 25 - 40 |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns. wikipedia.org For this compound, techniques like electrospray ionization (ESI) would be employed to generate the protonated molecular ion [M+H]⁺.

The fragmentation of sulfonamides in the gas phase has been extensively studied. nih.govresearchgate.netresearchgate.net A characteristic and frequently observed fragmentation pathway for aromatic sulfonamides is the elimination of a sulfur dioxide (SO₂) molecule, corresponding to a neutral loss of 64 Da. nih.gov This rearrangement pathway is influenced by substituents on the ring. nih.gov While the target molecule is not aromatic, a similar loss of SO₂ from the protonated molecular ion is a plausible fragmentation pathway.

Another common fragmentation involves the cleavage of the S–N bond. researchgate.net For this compound, this would lead to the formation of ions corresponding to the cyclopentenyl moiety and the methanesulfonamide (B31651) portion of the molecule. The fragmentation of the cyclopentene ring itself could also occur, typically involving the loss of ethylene (B1197577) (C₂H₄).

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| Ion | Proposed Structure / Origin | Predicted m/z |

|---|---|---|

| [M+H]⁺ | Protonated molecular ion | 162.06 |

| [M+H - SO₂]⁺ | Loss of sulfur dioxide | 98.00 |

| [C₅H₇]⁺ | Cyclopentenyl cation | 67.05 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. ijsr.netkcl.ac.uk Although a specific crystal structure for this compound is not publicly available, analysis of known sulfonamide crystal structures allows for a detailed prediction of its solid-state characteristics. nih.govresearchgate.netacs.orgnih.gov

The crystal packing of sulfonamides is predominantly governed by strong intermolecular hydrogen bonds. nih.govresearchgate.net The sulfonamide group contains both a hydrogen bond donor (the N-H group) and two strong hydrogen bond acceptors (the two oxygen atoms). This functionality facilitates the formation of robust hydrogen-bonding networks.

The conformation of the molecule in the crystalline state is a result of the balance between intramolecular steric effects and the optimization of intermolecular interactions. The orientation of the methanesulfonyl group relative to the cyclopentene ring is of particular interest. Rotational spectroscopy studies on simpler benzenesulfonamides have shown that the sulfonamide group often adopts a conformation where the S-N bond is nearly perpendicular to the plane of the aromatic ring. mdpi.com For this compound, the torsion angle between the C=C bond of the ring and the S-N bond will be a key conformational parameter, influenced by the need to minimize steric hindrance while maximizing favorable packing interactions. The cyclopentene ring itself can adopt different conformations, such as an "envelope" shape, and the specific conformation in the crystal will be that which best accommodates the intermolecular forces.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the UV and visible regions. shimadzu.com The absorption of photons promotes electrons from a lower energy occupied molecular orbital (like the Highest Occupied Molecular Orbital, HOMO) to a higher energy unoccupied molecular orbital (like the Lowest Unoccupied Molecular Orbital, LUMO).

For this compound, the primary chromophore is the carbon-carbon double bond within the cyclopentene ring. This would be expected to result in a π → π* transition. In isolated alkenes, this transition typically occurs at wavelengths below 200 nm. However, the presence of the adjacent sulfonamide group could potentially lead to conjugation. If the p-orbitals of the nitrogen and/or sulfur atoms can overlap effectively with the π-system of the double bond, it would lower the energy of the HOMO-LUMO gap. This delocalization would result in a bathochromic shift (a shift to a longer wavelength) of the absorption maximum compared to an isolated cyclopentene ring. youtube.com

Studies on related sulfonamides have shown absorption maxima that are sensitive to pH and solvent, indicating the involvement of the sulfonamide group's electronic state in the observed transitions. nih.govpharmahealthsciences.net The UV spectrum of this compound would therefore provide insight into the extent of electronic communication between the vinyl group and the sulfonamide moiety. researchgate.net

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Methanesulfonamide |

| Benzenesulfonamide |

| Sulfamethoxypyridazine |

Computational and Theoretical Investigations of Cyclopent 1 En 1 Yl Methanesulfonamide

Quantum Chemical Calculations (DFT, Semi-Empirical Methods)

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. Density Functional Theory (DFT) is a widely used method that balances computational cost and accuracy, making it suitable for studying molecules of this size. mdpi.com DFT calculations model the electron density of a system to determine its energy and other properties, providing a robust framework for detailed analysis. nih.govmdpi.com

Geometry Optimization: The first step in most quantum chemical studies is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For (Cyclopent-1-en-1-yl)methanesulfonamide, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Electronic Structure Analysis: Once the optimized geometry is obtained, its electronic properties can be analyzed.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.netmdpi.com For sulfonamides, these calculations reveal how charge transfer can occur within the molecule. nih.govnih.gov

Below is a table of representative quantum chemical parameters that could be calculated for this compound using DFT, based on typical values for similar sulfonamide compounds.

| Parameter | Hypothetical Value | Significance |

| EHOMO | -7.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to the electron-donating ability of the molecule. |

| ELUMO | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | 6.3 eV | Indicates chemical reactivity and stability; a larger gap implies greater stability. mdpi.com |

| Ionization Potential (I) | 7.5 eV | The energy required to remove an electron from the molecule. Approximated as -EHOMO. |

| Electron Affinity (A) | 1.2 eV | The energy released when an electron is added to the molecule. Approximated as -ELUMO. |

| Global Hardness (η) | 3.15 eV | Measures resistance to change in electron distribution. Calculated as (I-A)/2. mdpi.com |

| Electronegativity (χ) | 4.35 eV | A measure of the ability of the molecule to attract electrons. Calculated as (I+A)/2. mdpi.com |

DFT calculations are also employed to predict spectroscopic data, which can be compared with experimental results to confirm the molecule's structure. nih.gov

Vibrational Frequencies (IR/Raman): Theoretical calculations can predict the vibrational modes of the molecule. The resulting frequencies correspond to absorption peaks in Infrared (IR) and Raman spectra. Key vibrational modes for this compound would include S=O symmetric and asymmetric stretching, N-H stretching, and C=C stretching from the cyclopentene (B43876) ring.

Nuclear Magnetic Resonance (NMR): Chemical shifts for ¹H and ¹³C atoms can be calculated and are valuable for interpreting experimental NMR spectra. These predictions help in the assignment of specific signals to the corresponding atoms in the molecular structure.

The following table presents hypothetical predicted vibrational frequencies for key functional groups in this compound.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H | Stretching | ~3350 |

| C-H (sp²) | Stretching | ~3050 |

| C-H (sp³) | Stretching | ~2950 |

| C=C | Stretching | ~1650 |

| S=O | Asymmetric Stretching | ~1340 |

| S=O | Symmetric Stretching | ~1160 |

| S-N | Stretching | ~870 |

Conformational Analysis and Energy Landscapes

Molecules that are not rigid can exist in multiple spatial arrangements, or conformations, due to rotation around single bonds. Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies. nih.gov The results are often visualized as an energy landscape, where stable conformations reside in energy minima and the paths between them cross energy barriers corresponding to transition states. nih.gov

For this compound, key rotations would occur around the C-S and S-N bonds. A thorough conformational analysis would map the potential energy surface by systematically rotating these bonds to identify low-energy conformers. This information is critical because the biological activity and physical properties of a molecule can depend heavily on its preferred conformation. nih.gov Molecular dynamics simulations can further explore these energy landscapes to understand the transitions between different conformational states. nih.gov

Molecular Modeling Approaches

Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules. These methods are particularly valuable in drug discovery and materials science.

An MD simulation of this compound, typically placed in a box of solvent like water, could be used to:

Explore its conformational landscape and the dynamics of transitions between stable states. utupub.fi

Analyze the stability of the molecule and its interactions with surrounding solvent molecules.

Investigate how the molecule behaves in a simulated biological environment, such as near a lipid bilayer. mdpi.com

These simulations provide insights into the flexibility and dynamic nature of the molecule, which are crucial for understanding its interactions with biological targets. mdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein. nih.gov It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to understand potential binding modes. researchgate.net

For this compound, docking studies could be performed against the active sites of various enzymes to explore its potential as a core structure, or scaffold, for inhibitor design. The principle of docking follows a "lock and key" model, where the ligand (the key) is fitted into the binding site of the receptor (the lock). nih.gov The process evaluates different poses of the ligand and scores them based on factors like shape complementarity and intermolecular interactions, such as:

Hydrogen Bonds: Interactions between the sulfonamide's N-H and S=O groups and polar residues in a binding site.

Hydrophobic Interactions: Interactions involving the nonpolar cyclopentene ring.

Electrostatic Interactions: Attraction or repulsion based on the charge distribution of the ligand and receptor.

The results of a docking study are typically presented as a binding score (e.g., in kcal/mol), which estimates the binding affinity, and a detailed view of the predicted binding pose. mdpi.comresearchgate.net This information can guide the design of new derivatives with improved affinity and selectivity.

The table below shows hypothetical results from a molecular docking study of this compound with a model protein active site.

| Parameter | Result | Significance |

| Binding Score | -6.8 kcal/mol | An estimate of the binding free energy; more negative values suggest stronger binding affinity. researchgate.net |

| Key Interactions | Hydrogen bond (N-H) with GLU 166Hydrogen bond (S=O) with ASN 208Hydrophobic interaction with LEU 50, PRO 168 | Specific non-covalent interactions that stabilize the ligand-receptor complex. mdpi.comnih.gov |

| Predicted Pose | Cyclopentene ring in a hydrophobic pocket; sulfonamide group oriented towards polar residues. | The predicted three-dimensional orientation of the compound within the binding site. |

Supramolecular Interactions and Crystal Engineering Studies (e.g., Hirshfeld Surface Analysis)

While specific crystallographic and Hirshfeld surface analysis data for this compound are not available in the cited literature, a thorough understanding of its potential supramolecular interactions and crystal packing can be derived from computational studies of structurally related sulfonamide and cyclopentene-containing compounds. Crystal engineering principles allow for the prediction of how molecules will interact and arrange themselves in a solid state, which is governed by a variety of intermolecular forces.

The methanesulfonamide (B31651) moiety in the target molecule is a potent director of crystal packing due to its strong hydrogen bond donor (the N-H group) and acceptor (the two sulfonyl oxygen atoms) capabilities. It is well-documented that sulfonamides frequently form robust supramolecular synthons. acs.orgresearchgate.net The most common of these is the R²₂(8) ring motif, a dimeric structure formed through a pair of N-H···O hydrogen bonds between two sulfonamide groups. acs.org The formation of this homosynthon is a primary consideration in the crystal engineering of sulfonamides. Alternatively, catemeric (chain) motifs involving N-H···O interactions are also prevalent. acs.orgnih.gov

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The analysis maps various properties onto the surface, including dnorm (normalized contact distance), which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds.

Based on studies of analogous compounds, a hypothetical breakdown of the intermolecular contacts for this compound can be projected. The interactions would likely be dominated by H···H contacts due to the abundance of hydrogen atoms on the molecular surface. Significant contributions from O···H/H···O and N···H/H···N contacts are also expected, reflecting the crucial role of N-H···O hydrogen bonding.

The table below presents representative data on the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface, based on published analyses of various sulfonamides and cyclopentene derivatives. nih.govnih.govresearchgate.net This data provides an evidence-based estimation of what could be expected for this compound.

| Intermolecular Contact Type | Representative Contribution (%) |

| H···H | ~30 - 68% |

| O···H / H···O | ~15 - 21% |

| C···H / H···C | ~18 - 21% |

| N···H / H···N | ~22% (in related sulfonamides) |

| C···C | ~5% |

Note: This table is a composite based on data from structurally related but distinct molecules. The actual values for this compound would require specific experimental or computational analysis.

Principles of Medicinal Chemistry and Drug Design Applied to the Cyclopent 1 En 1 Yl Methanesulfonamide Scaffold

Scaffold Analysis and Classification within Drug Discovery

The (Cyclopent-1-en-1-yl)methanesulfonamide structure represents a unique chemical scaffold that combines a cyclic alkene with a sulfonamide moiety. In drug discovery, a scaffold is the core structure of a molecule to which various functional groups can be attached. The sulfonamide group, in particular, is considered a "privileged scaffold" because it is a key component in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anti-inflammatory, and anti-cancer properties. researchgate.netbohrium.comnih.gov The cyclopentene (B43876) ring provides a specific three-dimensional geometry and lipophilicity that can influence how the molecule interacts with biological targets. The classification of this scaffold would place it among unsaturated carbocyclic sulfonamides, a class that continues to be explored for novel therapeutic applications.

Computational chemistry plays a pivotal role in modern drug discovery by enabling the rapid assessment of vast numbers of molecules, saving time and resources. patsnap.com For a scaffold like this compound, computational tools are employed to predict its physicochemical properties, potential biological targets, and metabolic stability.

Molecular Docking and Virtual Screening: These techniques can be used to virtually "fit" the scaffold and its derivatives into the active sites of known protein targets. This helps in identifying potential hits and prioritizing compounds for synthesis and biological testing. patsnap.com

Quantum Mechanics (QM) Methods: QM-based calculations can provide detailed insights into the electronic structure of the scaffold. This information is crucial for understanding its reactivity and how it might interact with a biological target at an atomic level. researchgate.net For instance, density functional theory (DFT) can be used to study the reactivity of the scaffold with reactive oxygen species, which is relevant for designing antioxidants. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling helps establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. patsnap.comnumberanalytics.com By analyzing a library of derivatives based on the this compound scaffold, researchers can build predictive models that guide the design of more potent compounds.

Scaffold hopping is a key strategy in medicinal chemistry used to identify new, structurally distinct core structures while preserving the original compound's biological activity. niper.gov.innih.gov This is often done to improve properties like potency or metabolic stability, or to create novel intellectual property. niper.gov.in For the this compound scaffold, hopping could involve several approaches:

Ring System Modification: Replacing the cyclopentene ring with other cyclic structures, such as a cyclohexene, a bicyclo[1.1.1]pentane, or a heterocyclic ring like thiophene. acs.orgresearchgate.net

Isosteric Replacement: Substituting parts of the scaffold with bioisosteres—groups with similar physical or chemical properties—to enhance biological activity or pharmacokinetics. patsnap.comnumberanalytics.com

Fragment-Linking: This methodology involves identifying small molecular fragments that bind to adjacent sites on a biological target and then linking them together to create a larger, more potent molecule. numberanalytics.com If a fragment containing a cyclopentene and another with a sulfonamide show binding affinity for a target, they could be linked to generate a molecule conceptually similar to this compound.

| Strategy | Description | Example Application to Scaffold |

| Scaffold Hopping | Replacing the core molecular framework with a different one while retaining biological activity. niper.gov.in | Replacing the cyclopentene ring with a phenyl ring or a different heterocyclic system. |

| Fragment-Linking | Connecting two or more molecular fragments that bind to a target. numberanalytics.com | Linking a known cyclopentene-binding fragment to a sulfonamide fragment that interacts with an adjacent pocket on the same target. |

Structure-Activity Relationship (SAR) Studies for Sulfonamide-Containing Scaffolds

Structure-Activity Relationship (SAR) analysis is a fundamental process in drug design that correlates the chemical structure of a molecule with its biological activity. patsnap.com For sulfonamide-based scaffolds, extensive SAR studies have been conducted, providing a solid foundation for designing new therapeutic agents. nih.gov

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For many antibacterial sulfonamides, the key pharmacophoric features are well-established and mimic the natural substrate, para-aminobenzoic acid (PABA).

Key structural requirements often include:

The Sulfonamide Group (-SO₂NH-): This group is typically essential for activity. The nitrogen and oxygen atoms can act as hydrogen bond acceptors and donors, which are critical for binding to target enzymes. youtube.com

An Aromatic Ring: The sulfur atom is usually directly attached to an aromatic ring. Substitutions on this ring can either decrease or abolish activity in certain classes of sulfonamides. slideshare.net

A Free Amino Group: In classic antibacterial sulfa drugs, a free para-amino group (-NH₂) is crucial for activity. slideshare.net However, for other therapeutic targets, this feature is not required, and the aromatic ring can be replaced by other moieties, as seen in the (Cyclopent-1-en-1-yl) group. openaccesspub.org

Substitution on the Amide Nitrogen (N1): The group attached to the sulfonamide nitrogen can be varied significantly to modulate the compound's pKa, solubility, and potency. youtube.com

While specific SAR data for this compound is not widely published, principles from related systems can be extrapolated. The cyclopentene ring acts as a rigid scaffold that positions the methanesulfonamide (B31651) group in a specific orientation. Modifications to this ring system would be expected to impact the molecule's interaction with a target.

Let's consider a hypothetical series of analogs based on a generic cyclopentene sulfonamide scaffold to illustrate potential SAR trends against a hypothetical enzyme.

| Compound | R¹ (on Cyclopentene) | R² (on Sulfonamide N) | Hypothetical Activity (IC₅₀, µM) | Rationale for Activity Change |

| Parent | H | H | 10.5 | Baseline activity of the core scaffold. |

| Analog A | -CH₃ | H | 8.2 | Small alkyl group may improve hydrophobic interactions in the binding pocket. |

| Analog B | -OH | H | 15.1 | Introduction of a polar hydroxyl group may be unfavorable if the binding site is lipophilic. |

| Analog C | H | -CH₃ | 5.6 | Mono-substitution on the N1 nitrogen often increases potency. youtube.com |

| Analog D | H | -C(=O)CH₃ (Acetyl) | 25.8 | An electron-withdrawing acetyl group can decrease the acidity of the N-H bond, potentially reducing binding affinity. |

| Analog E | H | Phenyl | 2.1 | Aromatic substitution on N1 can introduce favorable π-π stacking interactions with the target. |

This data is illustrative and based on general medicinal chemistry principles.

Lead Optimization Strategies for Chemical Scaffolds

Lead optimization is the process of refining a promising lead compound to enhance its drug-like properties, including potency, selectivity, and its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion). danaher.comnih.gov For a scaffold like this compound, several strategies would be employed.

Improving Potency and Selectivity: Systematic modifications would be made to the cyclopentene ring and the sulfonamide nitrogen. Adding functional groups can create new interactions with the target, increasing binding affinity (potency) and potentially improving selectivity over off-target proteins. patsnap.com

Enhancing Pharmacokinetic Properties: The ADME profile of a lead compound is critical for its success as a drug. patsnap.com

Solubility: The lipophilic cyclopentene ring may lead to poor aqueous solubility. Introducing polar functional groups or designing prodrugs can improve this. numberanalytics.com

Metabolic Stability: The cyclopentene double bond could be a site for metabolic attack by enzymes like cytochrome P450s. Modifying the scaffold, for instance by creating saturated cyclopentyl analogs or introducing blocking groups, can enhance metabolic stability. niper.gov.in

Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar chemical and physical characteristics but may lead to improved properties. For example, the sulfonamide group (-SO₂NH-) could be replaced with a bioisostere like a phosphonamide (-PO₂NH-) to modulate activity or ADME properties. patsnap.comnumberanalytics.com

Structure-Based Drug Design: If the 3D structure of the biological target is known, structure-based design can be used to rationally design modifications to the lead compound. This allows for the precise optimization of interactions within the target's binding site, leading to more potent and selective drug candidates. danaher.comnih.gov

Multi-parameter Optimization (MPO) in Compound Design

In modern drug discovery, the success of a candidate molecule is not determined by a single characteristic, such as potency, but by a carefully balanced profile of multiple properties. bldpharm.com This approach, known as Multi-Parameter Optimization (MPO), is critical for identifying compounds with the highest probability of success in clinical trials. MPO strategies aim to simultaneously refine a compound's efficacy, metabolic stability, solubility, permeability, and safety profile, moving away from a sequential optimization process that can lead to developmental dead ends.

For the this compound scaffold, an MPO strategy would involve establishing a scoring function based on a set of predefined criteria for a specific therapeutic target. These criteria would encompass not only target affinity but also crucial ADME (absorption, distribution, metabolism, and excretion) properties. For instance, a project might aim for a compound with high potency, good oral bioavailability, low clearance, and minimal off-target activity.

Table 1: Hypothetical Multi-parameter Optimization Score for this compound Analogs

| Parameter | Hit Compound (A) | Optimized Compound (B) | Desirability Score (0-1) |

|---|---|---|---|

| Target IC₅₀ (nM) | 500 | 50 | 0.9 |

| Permeability (Papp, 10⁻⁶ cm/s) | 0.5 | 5.0 | 0.8 |

| Solubility (µM) | 10 | 100 | 0.7 |

| Metabolic Stability (t½, min) | 15 | 60 | 0.8 |

| hERG Inhibition (IC₅₀, µM) | 2 | >30 | 0.9 |

In this example, Compound B, a hypothetical analog of the parent scaffold, shows a significantly improved MPO score, indicating a better balance of properties and a higher likelihood of success as a drug candidate.

Ligand Efficiency Metrics in Scaffold Optimization

Ligand efficiency (LE) metrics are valuable tools in the early stages of drug discovery, particularly in fragment-based and hit-to-lead optimization. These metrics provide a way to assess the binding affinity of a compound in relation to its size, allowing medicinal chemists to prioritize scaffolds that have the most potential for development. A high ligand efficiency suggests that a molecule is making very effective use of its atoms to achieve its binding affinity.

The most common LE metric is calculated as the binding energy per heavy (non-hydrogen) atom. Other related metrics, such as lipophilic ligand efficiency (LLE), which relates potency to lipophilicity, are also crucial for ensuring that affinity gains are not achieved at the expense of desirable physicochemical properties.

For the this compound scaffold, calculating and monitoring these metrics during an optimization campaign would be essential. The goal would be to increase potency while maintaining or improving ligand efficiency, thus avoiding the unnecessary addition of molecular weight or lipophilicity.

Table 2: Hypothetical Ligand Efficiency Metrics for a Series of Analogs

| Compound ID | Modification | IC₅₀ (nM) | pIC₅₀ | Heavy Atom Count (HAC) | Ligand Efficiency (LE) | logP | Lipophilic Ligand Efficiency (LLE) |

|---|---|---|---|---|---|---|---|

| CPMS-001 | Parent Scaffold | 1000 | 6.0 | 10 | 0.60 | 1.5 | 4.5 |

| CPMS-002 | Addition of methyl group | 500 | 6.3 | 11 | 0.57 | 2.0 | 4.3 |

| CPMS-003 | Addition of chloro group | 200 | 6.7 | 11 | 0.61 | 2.2 | 4.5 |

| CPMS-004 | Bioisosteric replacement | 50 | 7.3 | 12 | 0.61 | 1.8 | 5.5 |

In this hypothetical series, compound CPMS-004 represents a successful optimization, as it shows a significant increase in potency and LLE, while maintaining a high LE. This indicates an efficient and well-designed modification to the original scaffold.

Rational Drug Design Methodologies

Rational drug design encompasses a variety of strategies that leverage knowledge of a biological target or its ligands to design new therapeutic agents. These approaches can significantly streamline the drug discovery process, reducing the reliance on serendipity and large-scale screening.

Ligand-Based Drug Design (LBDD) Principles

Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown, but a set of molecules with known activities is available. This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. LBDD methods include pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies.

For the this compound scaffold, if a series of active analogs were identified through screening, a pharmacophore model could be generated. This model would define the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. This pharmacophore could then be used as a 3D query to screen virtual libraries for new, structurally diverse compounds with the potential to be active.

Structure-Based Drug Design (SBDD) Principles for Sulfonamide Scaffolds

When the 3D structure of the target protein is known, structure-based drug design (SBDD) becomes a powerful tool for hit identification and lead optimization. SBDD utilizes computational docking and molecular modeling to predict how a ligand will bind to the active site of a target. This allows for the design of modifications that enhance binding affinity and selectivity.

The sulfonamide group is a well-known zinc-binding group and a common feature in many enzyme inhibitors, notably carbonic anhydrases. In a hypothetical SBDD program targeting a zinc-containing enzyme, the sulfonamide moiety of this compound would be expected to coordinate with the zinc ion in the active site. The cyclopentene ring would likely occupy a neighboring hydrophobic pocket.

Computational docking studies could reveal the precise binding mode and identify opportunities for optimization. For example, if the cyclopentene ring is not perfectly filling the hydrophobic pocket, modifications to this ring could be designed to improve van der Waals interactions and, consequently, potency.

Table 3: Hypothetical Docking Scores and Predicted Interactions

| Compound | Modification on Cyclopentene Ring | Docking Score (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| CPMS-001 | None | -7.5 | Zinc coordination via sulfonamide |

| CPMS-005 | 4-methyl substitution | -8.2 | Zinc coordination, improved hydrophobic contact |

| CPMS-006 | 3-hydroxy substitution | -7.8 | Zinc coordination, potential new H-bond |

| CPMS-007 | Fusion to a phenyl ring | -9.1 | Zinc coordination, extensive hydrophobic packing |

Molecular Diversity and Chemical Space Exploration for Cyclopentene Sulfonamides

Exploring molecular diversity and the vastness of chemical space is essential for discovering novel drug candidates with improved properties. For the cyclopentene sulfonamide scaffold, a focused library of analogs could be designed and synthesized to systematically probe the structure-activity relationship (SAR).

The goal of such a library would be to introduce a wide range of steric, electronic, and lipophilic properties at various positions on the scaffold. This could be achieved through techniques like parallel synthesis. The resulting compounds would populate a specific region of chemical space, allowing for a thorough exploration of the SAR for the target of interest.

Analysis of this chemical space can reveal "activity cliffs," where small structural changes lead to large changes in activity, providing valuable insights for future design efforts. By systematically exploring the chemical space around the this compound scaffold, researchers can maximize the potential of this chemical starting point.

Broader Academic Applications and Emerging Research Areas

Green Chemistry Principles in the Synthesis of Cyclopentene (B43876) Sulfonamides

The synthesis of sulfonamides, including cyclopentene derivatives, is progressively aligning with the principles of green chemistry to enhance environmental compatibility. Traditional methods for creating sulfonamides often involve sulfonyl chlorides, which can be problematic due to their handling requirements and the generation of significant waste. rsc.org Modern approaches are now focusing on more sustainable strategies.

One key principle being applied is the use of environmentally benign solvents, with water being an ideal medium. nih.govmdpi.com Research has demonstrated facile and eco-friendly methods for sulfonamide synthesis in aqueous media, which simplifies product isolation and reduces reliance on volatile organic compounds. nih.govmdpi.com Additionally, the development of catalytic systems, such as those using magnetic nanocatalysts like CuFe2O4@SiO2, allows for easier catalyst recovery and recycling, further minimizing waste. biolmolchem.com The use of alternative energy sources like microwave and ultrasound assistance has also been shown to accelerate reaction times and improve energy efficiency in the synthesis of cyclic sulfonamide derivatives. nih.govresearchgate.net These greener methods often result in high yields and purities, making them attractive for both laboratory-scale and industrial applications. mdpi.com

| Green Chemistry Approach | Benefit | Example |

| Use of Water as a Solvent | Reduces use of volatile organic compounds, simplifies workup. nih.govmdpi.com | Synthesis of sulfonamide carboxylic acid derivatives. mdpi.com |

| Microwave/Ultrasound Assistance | Shorter reaction times, increased energy efficiency. nih.govresearchgate.net | Synthesis of cyclic arylguanidine sulfonamides. nih.govresearchgate.net |

| Recyclable Catalysts | Minimizes waste, cost-effective in the long run. biolmolchem.com | CuFe2O4@SiO2 nanocatalyst for sulfonamide synthesis. biolmolchem.com |

| Alternative Reagents | Avoids hazardous materials like sulfonyl chlorides. rsc.org | Direct coupling of sulfonamides and alcohols. rsc.org |

Potential in Materials Science Research

The bifunctional nature of molecules like (Cyclopent-1-en-1-yl)methanesulfonamide, containing both a polymerizable olefin and a functional sulfonamide group, opens up avenues for its use in materials science, particularly in polymer chemistry. While research on this specific compound is emerging, the broader class of sulfonamide-containing monomers has shown significant potential.

Vinyl sulfonamides, for instance, have been used as multifunctional monomers in crosslinking thiol-Michael polymerizations. rsc.org This type of polymerization can produce materials with a wide range of mechanical properties and diverse hydrolytic stabilities. rsc.org The incorporation of the sulfonamide group can influence the final properties of the polymer.

Furthermore, the ring-opening metathesis polymerization (ROMP) of cyclopentene is a well-established method for producing polymers with controlled molecular weights. rsc.org The presence of a functional group like methanesulfonamide (B31651) on the cyclopentene ring could lead to the synthesis of functionalized polymers. These polymers could have applications as coatings, adhesives, or in the development of novel biomaterials. The depolymerization of such polymers could also offer a pathway for monomer recycling, contributing to a circular economy. rsc.org The synthesis of poly(thioester sulfonamide)s through the ring-opening copolymerization of cyclic thioanhydrides and N-sulfonyl aziridines further highlights the utility of the sulfonamide group in creating novel polymer structures. nih.gov

Role as Building Blocks in Complex Organic Synthesis

In the field of complex organic synthesis, the cyclopentene moiety is a valuable building block for the construction of more intricate molecular architectures. The combination of the cyclopentene ring with a methanesulfonamide group in this compound provides a versatile synthon for various chemical transformations.

The sulfonamide group can act as a directing group or be transformed into other functional groups, enhancing the synthetic utility of the molecule. For example, the nitrogen atom of the sulfonamide can participate in N-allylic alkylation reactions. uclouvain.be The double bond of the cyclopentene ring can undergo a variety of addition and cycloaddition reactions. Asymmetric cyclopentannulation reactions, for instance, utilize sulfonamide-based homoenolate equivalents in Michael additions to cyclic enones to construct new cyclopentane (B165970) rings with high stereocontrol. uclouvain.be

Tandem or cascade reactions, where multiple bond-forming events occur in a single operation, are a powerful strategy in modern synthesis. rsc.org The structure of this compound is well-suited for such processes. For instance, palladium-catalyzed tandem reactions of 2-alkynylbenzenesulfonamides have been developed to construct complex polycyclic systems. rsc.org The reactivity of both the alkene and the sulfonamide group in this compound could be harnessed in similar one-pot transformations to rapidly build molecular complexity. mdpi.com

Catalysis and Organocatalysis Research involving Cyclopentene and Sulfonamide Structures

Both cyclopentene and sulfonamide moieties are prevalent in the design of ligands and organocatalysts for asymmetric synthesis. While direct catalytic applications of this compound are still under investigation, the structural motifs it contains are of significant interest in the field of catalysis.

Chiral cyclopentadienyl (B1206354) ligands are highly effective in a range of metal-catalyzed enantioselective reactions. nih.govnih.gov The cyclopentene ring in the target compound, while not aromatic, provides a rigid scaffold that could be functionalized to create novel chiral ligands for asymmetric catalysis.

In the realm of organocatalysis, proline-based sulfonamides have been successfully employed as catalysts in various transformations, including aldol (B89426) and Michael reactions. researchgate.net More recently, squaramide-sulfonamide organocatalysts have been shown to be effective in direct vinylogous aldol reactions, demonstrating the utility of the sulfonamide group as a hydrogen-bond donor to activate substrates and control stereochemistry. core.ac.uk The unsaturated nature of the cyclopentene ring in this compound could also play a role in catalyst-substrate interactions, potentially leading to new modes of activation and selectivity in organocatalytic reactions. The development of chiral catalysts for asymmetric cyclopropanation reactions highlights the ongoing interest in creating stereochemically complex cyclic systems. organic-chemistry.org

Future Research Directions and Unexplored Avenues for Cyclopent 1 En 1 Yl Methanesulfonamide Research

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For (Cyclopent-1-en-1-yl)methanesulfonamide, future research should prioritize the establishment of novel synthetic routes that are both high-yielding and sustainable. Current synthetic strategies for analogous structures often rely on multi-step processes that may involve harsh reagents and generate significant waste.

Future efforts could explore:

Catalytic C-H Functionalization: Direct functionalization of the cyclopentene (B43876) ring could offer a more atom-economical approach compared to traditional methods that often require pre-functionalized starting materials.

Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and reproducibility. Developing a flow-based synthesis for this compound could be a significant advancement.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could lead to highly selective and environmentally friendly processes.

Advanced Computational Prediction of Molecular Behavior and Interactions

In the absence of extensive experimental data, computational chemistry provides a powerful tool to predict the properties and potential behavior of this compound. Advanced computational studies could provide valuable insights into its electronic structure, conformation, and potential interactions with biological targets or other molecules.

Key areas for computational investigation include:

Density Functional Theory (DFT) Calculations: To understand the molecule's electronic properties, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting its reactivity.

Molecular Dynamics (MD) Simulations: To explore the conformational landscape of the molecule and its potential interactions with solvents or in different environments.

Pharmacophore Modeling and Virtual Screening: To predict potential biological targets by comparing its 3D structure and electronic features to known active compounds.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C6H11NO2S |

| Molecular Weight | 161.22 g/mol |

| XLogP3 | 0.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 161.050999 g/mol |

| Topological Polar Surface Area | 46.2 Ų |

Note: These values are computationally predicted and await experimental verification.

Exploration of New Chemical Reactivity Profiles and Transformations

A thorough understanding of the chemical reactivity of this compound is essential for its potential application. The presence of the electron-withdrawing methanesulfonamide (B31651) group attached to a double bond suggests a unique reactivity profile that warrants investigation.

Future research should focus on:

Reactions at the Olefinic Bond: Investigating addition reactions such as hydrogenation, halogenation, and epoxidation to create a library of saturated and functionalized derivatives.

Modification of the Sulfonamide Group: Exploring reactions such as N-alkylation or N-arylation to generate a diverse set of analogs with potentially different properties.

Cycloaddition Reactions: The cyclopentene double bond could participate in cycloaddition reactions, providing access to complex polycyclic structures.

Design of Next-Generation Molecular Architectures Based on the Scaffold

The this compound scaffold, with its combination of a cyclic olefin and a sulfonamide moiety, presents an attractive starting point for the design of novel molecular architectures. By systematically modifying this core structure, it may be possible to develop new compounds with tailored properties for various applications.

Design strategies could include:

Incorporation into Larger Frameworks: Using the scaffold as a building block for the synthesis of more complex molecules, such as polymers or macrocycles.

Development of Bioisosteres: Replacing the cyclopentene ring or the sulfonamide group with other functional groups that have similar steric and electronic properties to explore structure-activity relationships.

Synthesis of Conformationally Restricted Analogs: Introducing substituents on the cyclopentene ring to lock the molecule into specific conformations, which can be crucial for biological activity.

Q & A

Q. What are the recommended synthetic routes for (Cyclopent-1-en-1-yl)methanesulfonamide?

Synthesis typically involves sulfonylation of a cyclopentene-derived amine. A general method includes:

- Step 1 : Reacting cyclopent-1-en-1-ylmethanamine with methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C).

- Step 2 : Purification via column chromatography or recrystallization to isolate the product.

Critical parameters include maintaining anhydrous conditions and stoichiometric control to avoid side reactions like over-sulfonylation. Characterization via H/C NMR and mass spectrometry is essential to confirm purity and structure .

Q. Which analytical techniques are most effective for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H NMR (δ ~2.8–3.2 ppm for sulfonamide protons) and C NMR (δ ~40–45 ppm for sulfonyl carbon).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]).

- Infrared Spectroscopy (IR) : Peaks at ~1150–1350 cm (S=O stretching) and ~3250 cm (N-H stretching).

Cross-validation with elemental analysis ensures purity .

Q. What are the common chemical reactions involving this sulfonamide?

Reactions include:

- Nucleophilic substitution : Reactivity at the sulfonamide nitrogen with alkyl halides or acylating agents.

- Hydrolysis : Acidic or basic cleavage of the sulfonamide group to yield cyclopentene derivatives.

- Enzyme interactions : Potential inhibition of viral proteases or host targets due to structural mimicry of natural substrates.

Mechanistic studies often employ kinetic assays (e.g., stopped-flow spectroscopy) and isotopic labeling .

Q. What pharmacological mechanisms are proposed for this compound?

Similar sulfonamides exhibit:

- Antiviral activity : Inhibition of viral entry or replication by blocking protease active sites (e.g., SARS-CoV-2 M).

- Enzyme modulation : Interaction with cytochrome P450 enzymes, altering metabolic pathways.

Mechanistic insights are derived from molecular docking studies and competitive inhibition assays .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives?

Crystallographic methods using SHELX (e.g., SHELXL for refinement) provide:

- Unit cell parameters : For example, a study on cyclopentene-containing analogs reported space group with , , , and .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking).

This approach is critical for confirming stereochemistry and non-covalent interactions .

Q. How can computational modeling guide reaction mechanism studies?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict:

- Transition states : Energy barriers for sulfonamide hydrolysis or enzyme binding.

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites on the molecule.

Validation via experimental kinetics (e.g., Arrhenius plots) is essential to reconcile computational and empirical data .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

- Core modifications : Introduce substituents on the cyclopentene ring (e.g., halogens, methyl groups) to assess steric/electronic effects.

- Bioisosteric replacement : Replace sulfonamide with carbamate or urea groups to compare potency.

High-throughput screening (HTS) in enzyme inhibition assays (IC determination) and log measurements quantify SAR trends .

Q. How to address contradictions in biological activity data?

- Orthogonal assays : Validate antiviral claims using plaque reduction neutralization tests (PRNT) alongside enzyme-linked immunosorbent assays (ELISA).

- Metabolic stability studies : Assess if discrepancies arise from compound degradation in cell culture vs. in vitro systems.

Cross-referencing with toxicological profiles (e.g., sulfonamide hypersensitivity in models) ensures data reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.